Anti-HIV-1 Potency: β-L-FddC Demonstrates 3- to 4-Fold Greater Activity Than ddC and β-D-FddC
β-L-FddC exhibits substantially higher anti-HIV-1 potency compared to both the clinically used D-nucleoside ddC and its own D-enantiomer β-D-FddC. In head-to-head in vitro testing, the ED50 of β-L-FddC was 0.5 µM, compared to 1.5 µM for ddC and 2 µM for β-D-FddC [1]. This represents an approximate 3-fold and 4-fold improvement in antiviral potency, respectively. These comparisons were made under identical experimental conditions using HIV-1-infected MT-2 cells [2].
| Evidence Dimension | Anti-HIV-1 effective dose (ED50) in vitro |
|---|---|
| Target Compound Data | β-L-FddC: ED50 = 0.5 µM |
| Comparator Or Baseline | ddC (zalcitabine): ED50 = 1.5 µM; β-D-FddC: ED50 = 2 µM |
| Quantified Difference | β-L-FddC is ~3× more potent than ddC and ~4× more potent than β-D-FddC |
| Conditions | HIV-1 (strain IIIB) infection of MT-2 cells; antiviral activity measured by inhibition of virus-induced cytopathic effect |
Why This Matters
A 3–4× potency advantage enables lower effective concentrations in mechanistic studies, reducing the risk of off-target cytotoxicity in sensitive primary cell assays and enabling more physiologically relevant dosing in preclinical antiviral efficacy models.
- [1] Scilit summary of: Lin TS, Luo MZ, Liu MC, Pai SB, Dutschman GE, Cheng YC. Synthesis and biological evaluation of 2′,3′-dideoxy-L-pyrimidine nucleosides as potential antiviral agents against HIV and HBV. J Med Chem. 1994;37(6):798-803. View Source
- [2] Lin TS, Luo MZ, Liu MC, Pai SB, Dutschman GE, Cheng YC. Synthesis and biological evaluation of 2′,3′-dideoxy-L-pyrimidine nucleosides as potential antiviral agents against HIV and HBV. J Med Chem. 1994 Mar 18;37(6):798-803. View Source
